molecular formula C35H38N2O10 B12211364 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B12211364
M. Wt: 646.7 g/mol
InChI Key: DYSNWONBHAEJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound featuring multiple functional groups, including hydroxy, trimethoxyphenyl, and oxobutanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trimethoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the hydroxy group: This can be done via hydroxylation reactions.

    Formation of the oxobutanoic acid moiety: This step may involve acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxobutanoic acid moiety can be reduced to form alcohols.

    Substitution: The trimethoxyphenyl groups can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs targeting various diseases.

    Biological Research: It can be used to study the interactions of complex organic molecules with biological systems.

    Pharmacology: It may exhibit pharmacological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Inhibition of enzymes: It may inhibit enzymes involved in disease pathways.

    Interaction with receptors: It may bind to specific receptors, modulating their activity.

    Disruption of cellular processes: It may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness

4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-ox

Biological Activity

The compound 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of the compound is characterized by a dibenzo diazepine core with multiple methoxy substitutions. This structural complexity is believed to contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of anticancer and anti-inflammatory effects. The following sections delve into specific activities and findings.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways. For instance, it disrupts microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in human cancer cell lines such as HeLa and HT-1080 .
  • Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 Values : The compound exhibited an IC50 value of approximately 6.1 μM against LNCaP prostate cancer cells .
    • Comparative Analysis : In comparison with other analogs, compounds with similar structural motifs showed varying degrees of cytotoxicity based on their substituents .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Prostate Cancer Treatment : A study focused on the efficacy of this compound in treating androgen-dependent and androgen-refractory prostate cancer demonstrated promising results in reducing tumor growth .
  • Microtubule Destabilization : Research indicated that the compound acts as a microtubule destabilizing agent, which is a critical mechanism for many anticancer drugs .

Data Tables

Activity Type Cell Line IC50 (μM) Mechanism
AnticancerLNCaP6.1Apoptosis via microtubule disruption
AnticancerPC-38.0Cell cycle arrest
Anti-inflammatoryNot specifiedN/AModulation of inflammatory pathways

Properties

Molecular Formula

C35H38N2O10

Molecular Weight

646.7 g/mol

IUPAC Name

4-oxo-4-[7-oxo-6,9-bis(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid

InChI

InChI=1S/C35H38N2O10/c1-42-26-15-20(16-27(43-2)34(26)46-5)19-13-23-32(25(38)14-19)33(21-17-28(44-3)35(47-6)29(18-21)45-4)37(30(39)11-12-31(40)41)24-10-8-7-9-22(24)36-23/h7-10,15-19,33,36H,11-14H2,1-6H3,(H,40,41)

InChI Key

DYSNWONBHAEJMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.